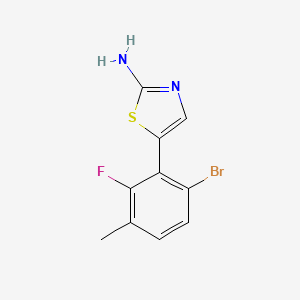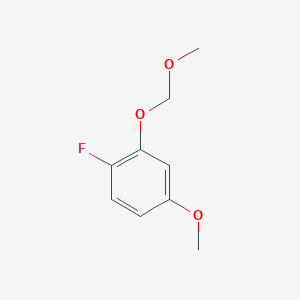
(4-Cyclopropylpyridin-3-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Cyclopropylpyridin-3-yl)methanol is an organic compound with the molecular formula C9H11NO and a molecular weight of 149.19 g/mol It features a pyridine ring substituted with a cyclopropyl group at the 4-position and a hydroxymethyl group at the 3-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method includes the reaction of 4-cyclopropylpyridine with formaldehyde under basic conditions to yield the desired product .
Industrial Production Methods
Industrial production methods for (4-Cyclopropylpyridin-3-yl)methanol are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory methods to ensure high yield and purity, possibly through continuous flow reactions or other scalable techniques.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Cyclopropylpyridin-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: (4-Cyclopropylpyridin-3-yl)carboxylic acid.
Reduction: 4-Cyclopropylpiperidine.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(4-Cyclopropylpyridin-3-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme interactions due to its structural similarity to biologically active compounds.
Medicine: Investigated for its potential pharmacological properties, including as a precursor for drug development.
Mécanisme D'action
The mechanism of action of (4-Cyclopropylpyridin-3-yl)methanol is not well-documented. its structural features suggest it could interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. The hydroxymethyl group may also participate in nucleophilic or electrophilic reactions, influencing its biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Pyridinemethanol: Lacks the cyclopropyl group, making it less sterically hindered.
4-Cyclopropylpyridine: Lacks the hydroxymethyl group, reducing its potential for hydrogen bonding.
4-Cyclopropylpiperidine: A reduced form of the pyridine ring, altering its electronic properties.
Uniqueness
(4-Cyclopropylpyridin-3-yl)methanol is unique due to the combination of the cyclopropyl group and the hydroxymethyl group on the pyridine ring. This combination provides a distinct steric and electronic environment, potentially leading to unique reactivity and interactions in chemical and biological systems .
Propriétés
Formule moléculaire |
C9H11NO |
|---|---|
Poids moléculaire |
149.19 g/mol |
Nom IUPAC |
(4-cyclopropylpyridin-3-yl)methanol |
InChI |
InChI=1S/C9H11NO/c11-6-8-5-10-4-3-9(8)7-1-2-7/h3-5,7,11H,1-2,6H2 |
Clé InChI |
AEVAVDZIHNJIGK-UHFFFAOYSA-N |
SMILES canonique |
C1CC1C2=C(C=NC=C2)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Bromo-4-[(1Z)-2-(4-bromo-3-methylphenyl)ethenyl]-2-methylbenzene](/img/structure/B14018745.png)
![3-(Imidazo[1,2-a]pyridin-2-yl)benzoic acid](/img/structure/B14018751.png)
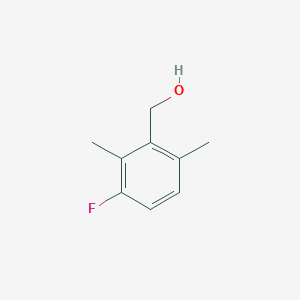

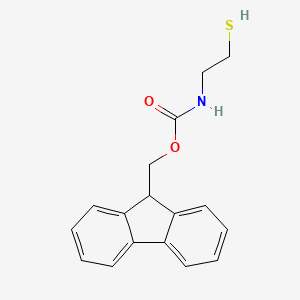
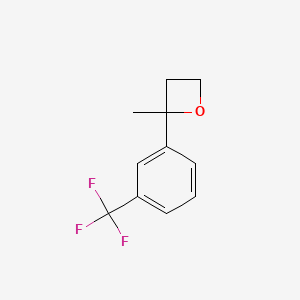
![N-(Benzo[1,3]dioxol-5-ylmethylideneamino)-N-methyl-4-nitro-aniline](/img/structure/B14018783.png)
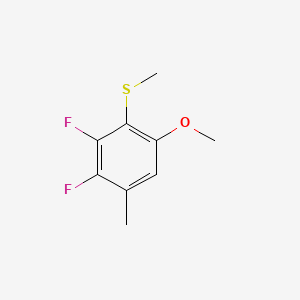
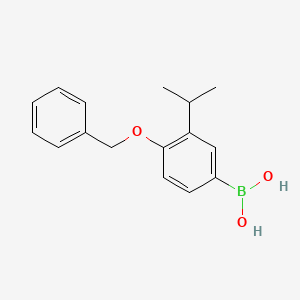
![N-[20-[5-(4-cyclopropylpiperazin-1-yl)-2-(1-methoxyethyl)pyridin-3-yl]-21-ethyl-17,17-dimethyl-8,14-dioxo-15-oxa-4-thia-9,21,27,28-tetrazapentacyclo[17.5.2.12,5.19,13.022,26]octacosa-1(25),2,5(28),19,22(26),23-hexaen-7-yl]-3-oxabicyclo[3.1.0]hexane-6-carboxamide](/img/structure/B14018813.png)
![4-chloro-1-N,3-N-bis[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]benzene-1,3-dicarboxamide](/img/structure/B14018825.png)

